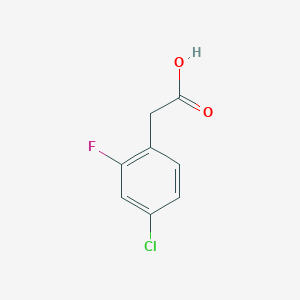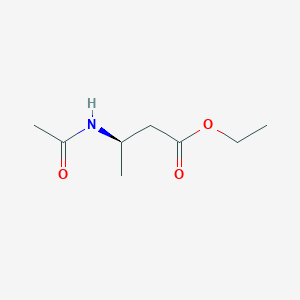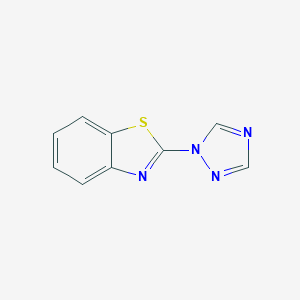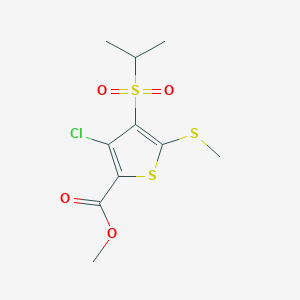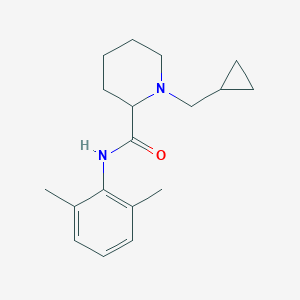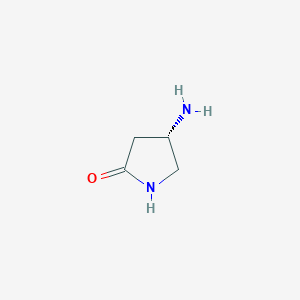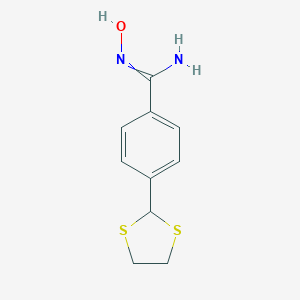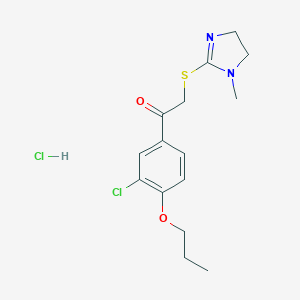
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is not fully understood. However, it is believed to act through the modulation of GABAergic neurotransmission. It has been found to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are known to play a role in the development of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a high degree of purity. However, it is important to note that the compound is highly sensitive to light and moisture, which can affect its stability and potency.
Direcciones Futuras
There are several future directions for the research of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride. One potential area of investigation is the development of novel analogs with improved therapeutic properties. Another potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Conclusion:
In conclusion, Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. While the exact mechanism of action is not fully understood, it is believed to act through the modulation of GABAergic neurotransmission. While the compound has several advantages for lab experiments, it is important to note that it is highly sensitive to light and moisture. There are several future directions for research, including the development of novel analogs and the investigation of the compound's potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis method of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride involves the reaction of 3-chloroacetophenone with 2-(1-methyl-2-imidazolin-2-ylthio)ethyl propionate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
Número CAS |
160518-46-7 |
|---|---|
Nombre del producto |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-propoxy-, monohydrochloride |
Fórmula molecular |
C15H20Cl2N2O2S |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1-(3-chloro-4-propoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c1-3-8-20-14-5-4-11(9-12(14)16)13(19)10-21-15-17-6-7-18(15)2;/h4-5,9H,3,6-8,10H2,1-2H3;1H |
Clave InChI |
DVWXJQSUIGBXMK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Otros números CAS |
160518-46-7 |
Sinónimos |
1-(3-chloro-4-propoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
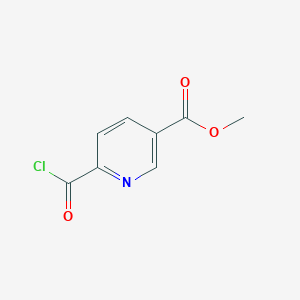
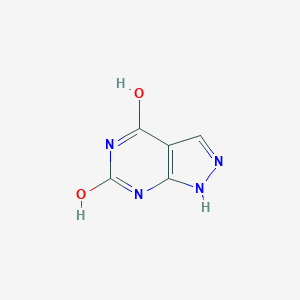
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
